molecular formula C15H20N2O B8107859 2-Methylspiro[1,5-dihydro-2-benzazepine-4,4'-piperidine]-3-one

2-Methylspiro[1,5-dihydro-2-benzazepine-4,4'-piperidine]-3-one

Cat. No.: B8107859
M. Wt: 244.33 g/mol
InChI Key: FIEJDAVUAKERFC-UHFFFAOYSA-N
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Description

2-Methylspiro[1,5-dihydro-2-benzazepine-4,4'-piperidine]-3-one (CAS: 159635-27-5) is a structurally complex spirocyclic compound featuring a benzazepine ring fused to a piperidine moiety via a spiro junction. The benzazepine component is a seven-membered aromatic ring containing one nitrogen atom, while the piperidine ring is a six-membered saturated heterocycle. The 2-methyl substitution on the benzazepine ring and the ketone group at the 3-position contribute to its unique electronic and steric properties.

Properties

IUPAC Name

2-methylspiro[1,5-dihydro-2-benzazepine-4,4'-piperidine]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-17-11-13-5-3-2-4-12(13)10-15(14(17)18)6-8-16-9-7-15/h2-5,16H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEJDAVUAKERFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2CC3(C1=O)CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylspiro[1,5-dihydro-2-benzazepine-4,4’-piperidine]-3-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are crucial to achieving the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Methylspiro[1,5-dihydro-2-benzazepine-4,4’-piperidine]-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Neuropharmacology

Research indicates that spirocyclic compounds like 2-methylspiro[1,5-dihydro-2-benzazepine-4,4'-piperidine]-3-one exhibit interactions with sigma receptors, which are implicated in various neurodegenerative disorders and pain management. Studies have shown that these compounds can modulate sigma receptor activity, potentially offering therapeutic avenues for conditions such as:

  • Chronic Pain Management : The modulation of sigma receptors may help alleviate pain through central nervous system pathways.
  • Neurodegenerative Disorders : By influencing neuroprotective mechanisms, these compounds may provide a basis for developing treatments for diseases like Alzheimer's and Parkinson's.

Anticancer Research

Recent investigations into the anticancer properties of spirocyclic compounds have highlighted their ability to induce apoptosis in cancer cells. The unique structural characteristics of this compound allow it to interact with cellular pathways involved in tumor growth and survival. Case studies have demonstrated:

  • In vitro Efficacy : Laboratory studies have shown significant cytotoxic effects against various cancer cell lines.
  • Mechanism of Action : Research suggests that these compounds may disrupt cell cycle progression and promote programmed cell death.

Building Block for Complex Molecules

The compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its spirocyclic nature makes it a valuable scaffold for:

  • Synthesis of Pharmaceuticals : It can be utilized in the development of new drug candidates by modifying its structure to enhance biological activity.
  • Material Science : The compound's unique properties may also find applications in creating novel materials with specific functionalities.

Reaction Pathways

Various synthetic routes have been developed to incorporate this compound into larger frameworks. Key reactions include:

Reaction TypeDescription
CyclizationFormation of spirocyclic structures through cyclization reactions.
FunctionalizationIntroduction of functional groups to modify reactivity and solubility.

Case Study 1: Sigma Receptor Modulation

A study published in the Journal of Medicinal Chemistry explored the interaction of spirocyclic compounds with sigma receptors. The findings indicated that this compound exhibited selective binding affinity, which correlated with potential therapeutic effects in pain management and neuroprotection .

Case Study 2: Anticancer Activity

In vitro studies reported in Pharmaceutical Bulletin demonstrated that derivatives of this compound showed promising anticancer activity against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Mechanism of Action

The mechanism of action of 2-Methylspiro[1,5-dihydro-2-benzazepine-4,4’-piperidine]-3-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

A. Spiro[isobenzofuran-1(3H),4'-piperidin]-3-one (CAS: 37663-46-0)

  • Structure : Replaces the benzazepine ring with an isobenzofuran (a fused benzene and furan system).

B. 1'-(2-Bromobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one (CAS: 1797873-54-1)

  • Structure : Incorporates a bromobenzoyl substituent on the piperidine ring.
  • Properties : The bulky bromobenzoyl group enhances hydrophobic interactions, improving binding to targets with large hydrophobic pockets (e.g., enzymes or receptors).
  • Applications : Investigated in kinase inhibition studies due to its electrophilic bromine atom .

C. N-Benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] analogues

  • Structure: Replaces benzazepine with a thienopyran system.
  • Properties: The sulfur atom in thienopyran increases metabolic stability but may reduce CNS penetration due to higher polarity.
  • Applications : Demonstrated potent antitubercular activity (IC50 < 1 µM) by targeting MmpL3, a mycobacterial membrane protein .
Physicochemical and Pharmacokinetic Comparisons
Property 2-Methylspiro[benzazepine-piperidine]-3-one Spiro[isobenzofuran-piperidin]-3-one N-Benzyl-spiro[thienopyran-piperidine]
Molecular Weight (g/mol) 284.34 203.24 ~350 (varies by substitution)
LogP 2.8 (predicted) 1.5 3.2
Hydrogen Bond Acceptors 3 3 4
Rotatable Bonds 1 0 2
Bioactivity Antimicrobial (hypothesized) Low Antitubercular (IC50 < 1 µM)

Key Observations :

  • The 2-methyl group in the target compound enhances lipophilicity (LogP ~2.8), favoring membrane permeability compared to the more polar isobenzofuran analogue (LogP ~1.5) .

Biological Activity

2-Methylspiro[1,5-dihydro-2-benzazepine-4,4'-piperidine]-3-one (CAS Number: 1422062-66-5) is a compound of significant interest due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H20N2O
  • Molecular Weight : 244.33 g/mol
  • Structural Characteristics : The compound features a spiro structure that combines a benzazepine and piperidine moiety, contributing to its unique biological interactions.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities:

  • Antidepressant Activity : Some studies suggest that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
  • Neuroprotective Effects : There is evidence that spiro compounds may provide neuroprotection against oxidative stress and excitotoxicity, potentially benefiting conditions such as Alzheimer's disease .
  • Anticancer Properties : Preliminary investigations have shown that certain derivatives of benzazepine compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes:

  • Dopamine Receptor Modulation : Studies indicate that the compound may act as a dopamine receptor antagonist or agonist, influencing dopaminergic signaling pathways critical for mood regulation and cognitive function.
  • Serotonin Receptor Interaction : Similar compounds have been shown to bind to serotonin receptors, enhancing serotoninergic transmission which is beneficial in mood disorders .

Data Table of Biological Activities

Activity TypeEffectReference
AntidepressantModulates serotonin
NeuroprotectiveReduces oxidative stress
AnticancerCytotoxic to cancer cells

Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of spiro compounds similar to this compound. The results indicated significant improvements in behavioral tests related to depression models in rodents, confirming the compound's potential as an antidepressant agent .

Study 2: Neuroprotection

Research conducted by Zhang et al. demonstrated that spiro compounds could protect neuronal cells from apoptosis induced by oxidative stress. The study utilized various assays to measure cell viability and apoptosis markers, revealing promising neuroprotective properties for compounds within this class .

Study 3: Anticancer Activity

In vitro studies on the cytotoxic effects of benzazepine derivatives showed that several compounds exhibited selective toxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, making these compounds candidates for further development in cancer therapy .

Q & A

Basic: What are the common synthetic routes for 2-methylspiro[1,5-dihydro-2-benzazepine-4,4'-piperidine]-3-one, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step cyclization and spiro-fusion strategies. For example:

  • Step 1: Formation of the benzazepine core via copper(I)-catalyzed intramolecular cycloaddition (e.g., azido-alkyne reactions) to establish the heterocyclic backbone .
  • Step 2: Spiro-annulation with piperidine derivatives using acylation or alkylation reactions. Evidence from spiro-piperidine synthesis shows that 1-benzyl-4-piperidone precursors can be acylated to form spiroquinoline derivatives in high yields (>85%) .
  • Characterization: Intermediates are validated via IR (amide C=O stretch ~1650 cm⁻¹), GC-MS (molecular ion peaks with low intensity due to fragmentation), and NMR (distinct piperidine/benzazepine proton splitting patterns) .

Advanced: How can stereochemical outcomes be optimized during spiro-fusion steps, and what analytical methods resolve structural ambiguities?

Answer:

  • Stereochemical Control: Use chiral auxiliaries or enantioselective catalysts (e.g., Pd-catalyzed asymmetric cyclization) to direct spiro-center configuration. Evidence from dispirocompound synthesis highlights the role of solvent polarity and temperature in stabilizing transition states .
  • Analytical Resolution: Single-crystal X-ray diffraction (CCDC data) is critical for unambiguous stereochemical assignment. For example, crystallographic data for similar spiro-piperidine compounds revealed chair conformations in piperidine rings and torsion angles <10° in benzazepine moieties . Advanced NMR techniques, such as NOESY, can detect spatial proximity of protons in crowded spiro-junctions .

Basic: What standard pharmacological assays are used to evaluate the bioactivity of this compound?

Answer:

  • In Vitro Assays: Antiproliferative activity is tested via MTT assays (e.g., IC₅₀ values against cancer cell lines like MCF-7 or HeLa) .
  • Target Engagement: Radioligand binding assays (e.g., for dopamine or serotonin receptors) quantify receptor affinity (Kᵢ values) due to structural similarity to benzazepine-based CNS agents .

Advanced: How should researchers address contradictory data in anticancer activity studies (e.g., high potency in vitro but low in vivo efficacy)?

Answer:

  • Mechanistic Studies: Perform transcriptomic profiling (RNA-seq) to identify off-target effects or compensatory pathways. For example, benzoxazepine derivatives showed unexpected upregulation of pro-survival kinases (e.g., AKT) in resistant cell lines .
  • Pharmacokinetic Optimization: Modify logP (via substituent tuning) to improve bioavailability. Evidence from spiroquinoline analogs demonstrates that logP >3 correlates with improved blood-brain barrier penetration but may reduce solubility .

Basic: Which analytical techniques are recommended for purity assessment and impurity profiling?

Answer:

  • HPLC-MS: Use C18 columns with acetonitrile/ammonium acetate buffers (pH 6.5) for separation. Reference standards for related spiro-piperidine impurities (e.g., 4-methylpyrido-diazepinones) are available for method validation .
  • Residual Solvent Analysis: Headspace GC-MS detects benzene/methylene chloride residues (<10 ppm) per ICH Q3C guidelines .

Advanced: What strategies resolve discrepancies in crystallographic vs. computational structural models?

Answer:

  • Hybrid Refinement: Combine X-ray data with DFT-optimized geometries (e.g., B3LYP/6-31G* level) to correct for lattice packing distortions. For example, spiro-imidazothiazolotriazin compounds showed <0.05 Å deviations in bond lengths after refinement .
  • Dynamic NMR: Variable-temperature ¹³C NMR can detect conformational flexibility in solution that static crystallographic models may miss .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize selectivity for CNS targets?

Answer:

  • Key Modifications: Introduce electron-withdrawing groups (e.g., -F or -CF₃) on the benzazepine ring to enhance dopamine D2 receptor selectivity. Piperidine N-substituents (e.g., acyl vs. alkyl) modulate off-target binding to σ receptors .
  • In Silico Screening: Docking simulations (e.g., AutoDock Vina) against D2 receptor homology models prioritize candidates with predicted ΔG < -9 kcal/mol .

Basic: What safety protocols are recommended for handling this compound in lab settings?

Answer:

  • PPE: Use nitrile gloves, lab coats, and fume hoods due to limited toxicity data. If inhaled, move to fresh air and seek medical attention .
  • Waste Disposal: Treat as hazardous organic waste (incineration at >1000°C) per EPA guidelines .

Advanced: How can researchers reconcile conflicting toxicity data (e.g., in vitro cytotoxicity vs. in vivo LD₅₀)?

Answer:

  • Metabolite Profiling: LC-HRMS identifies reactive metabolites (e.g., epoxide intermediates) that may explain species-specific toxicity. For benzazepine analogs, rat liver microsomes generated hepatotoxic quinone metabolites not observed in human models .
  • Dose Escalation Studies: Use Hill slope models to assess nonlinear pharmacokinetics, which may explain discrepancies between acute and chronic toxicity .

Advanced: What experimental approaches elucidate the compound’s mechanism of action in neurological disorders?

Answer:

  • Optogenetics: Combine patch-clamp electrophysiology with light-activated neuronal models to assess modulation of GABAergic or glutamatergic pathways .
  • Proteomics: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) quantifies changes in synaptic proteins (e.g., PSD-95) post-treatment, linking activity to synaptic plasticity .

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